Cas no 97511-05-2 (4-Bromodibenzothiophene)

4-Bromodibenzothiophene is a brominated derivative of dibenzothiophene, a sulfur-containing heterocyclic compound. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science applications. Its bromine substituent enhances reactivity, enabling efficient cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. The dibenzothiophene core contributes to its stability and electronic properties, making it useful in optoelectronic materials and coordination chemistry. High purity grades are available to ensure consistent performance in research and industrial processes. Proper handling is recommended due to its potential sensitivity to light and moisture.
4-Bromodibenzothiophene structure
4-Bromodibenzothiophene structure
商品名:4-Bromodibenzothiophene
CAS番号:97511-05-2
MF:C12H7BrS
メガワット:263.152981042862
MDL:MFCD02683746
CID:803461
PubChem ID:253661777

4-Bromodibenzothiophene 化学的及び物理的性質

名前と識別子

    • 4-Bromodibenzo[b,d]thiophene
    • 4-Bromodibenzothiophene
    • 4-bromo-Dibenzothiophene
    • Dibenzothiophene,4-bromo-
    • Dibenzothiophene, 4-bromo-
    • AK110516
    • dibenzo[b,d]thiophene, 4-bromo-
    • GJXAVNQWIVUQOD-UHFFFAOYSA-N
    • VT20280
    • FCH1334446
    • SY030030
    • BC005174
    • AX8095234
    • Y5819
    • ST24043487
    • B4449
    • 4-Bromodibenzo[b,d]thiophene;Di
    • 4-Bromodibenzothiophene (ACI)
    • 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-bromo-
    • SCHEMBL232632
    • W-200538
    • 97511-05-2
    • GEO-02665
    • AKOS016008829
    • DTXSID50332505
    • DS-4628
    • 4-Bromodibenzo[b,d]thiophene;Dibenzothiophene, 4-romo-
    • InChI=1/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7
    • CS-W022120
    • 6-BROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
    • 4-Bromodibenzo[b pound notd]thiophene
    • DB-028760
    • MFCD02683746
    • MDL: MFCD02683746
    • インチ: 1S/C12H7BrS/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7H
    • InChIKey: GJXAVNQWIVUQOD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C2SC3C(C=2C=CC=1)=CC=CC=3

計算された属性

  • せいみつぶんしりょう: 261.94500
  • どういたいしつりょう: 261.94518g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 218
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 28.2

じっけんとくせい

  • 密度みつど: 1.611
  • ゆうかいてん: 85.0 to 89.0 deg-C
  • ふってん: 386.6℃ at 760 mmHg
  • フラッシュポイント: 187.6 °C
  • PSA: 28.24000
  • LogP: 4.81700

4-Bromodibenzothiophene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM158416-5g
4-Bromodibenzo[b,d]thiophene
97511-05-2 95%+
5g
$22 2022-08-30
Ambeed
A177042-25g
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
25g
$26.0 2025-02-27
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4449-1G
4-Bromodibenzothiophene
97511-05-2 >98.0%(GC)
1g
¥80.00 2024-04-15
abcr
AB444187-5 g
4-Bromodibenzo[b,d]thiophene, 95%; .
97511-05-2 95%
5g
€87.80 2023-07-18
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4449-5G
4-Bromodibenzothiophene
97511-05-2 >98.0%(GC)
5g
¥230.00 2024-04-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B73710-1g
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
1g
¥29.0 2022-10-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B73710-250mg
4-Bromodibenzo[b,d]thiophene
97511-05-2 98%
250mg
¥24.0 2022-10-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B4449-1g
4-Bromodibenzothiophene
97511-05-2 98.0%(GC)
1g
¥120.0 2022-06-10
Chemenu
CM158416-25g
4-Bromodibenzo[b,d]thiophene
97511-05-2 95%+
25g
$64 2021-06-16
Chemenu
CM158416-100g
4-Bromodibenzo[b,d]thiophene
97511-05-2 95%+
100g
$222 2021-06-16

4-Bromodibenzothiophene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 5 h, rt
リファレンス
Compound for optoelectronic device, organic light emitting diode including the same and display including the organic light emitting diode
, World Intellectual Property Organization, , ,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  rt → 0 °C; 0 °C; 12 h, rt
リファレンス
Spiro compounds as electroluminescent material for organic electroluminescent device
, Korea, , ,

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid Solvents: Pyridine ,  Water ;  rt; 30 h, reflux
リファレンス
Preparation of aromatic amines for organic electric device
, Korea, , ,

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Butyllithium ,  Bromine
リファレンス
Heteroatom-facilitated lithiations
Gschwend, Heinz W.; Rodriguez, Herman R., Organic Reactions (Hoboken, 1979, (1979),

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  6 h, -40 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  14 h, -78 °C → 20 °C
リファレンス
Synthesis and Evaluation of Dibenzothiophene Analogues as Pin1 Inhibitors for Cervical Cancer Therapy
Wu, Ke-Jia; Liu, Xie; Wong, Suk-Yu; Zhou, Yuyang ; Ma, Dik-Lung ; et al, ACS Omega, 2019, 4(5), 9228-9234

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane ;  12 h, -78 °C → rt
1.3 Reagents: Water ;  rt
リファレンス
Small molecule based on S,S-dioxo-dibenzothiophene and phenanthro-imidazole and its application in organic light-emitting device (OLED)
, China, , ,

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  48 h, 50 °C
1.3 Reagents: Water ;  rt
リファレンス
Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange
Feng, Yunhui; Luo, Hang; Zheng, Wanyao; Matsunaga, Shigeki ; Lin, Luqing, ACS Catalysis, 2022, 12(18), 11089-11096

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Bromine Solvents: Chloroform ;  0 °C; 12 h, rt
リファレンス
Pyridine derivative compound as electroluminescent material for organic electroluminescent device
, Korea, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; overnight, rt
リファレンス
A Phosphorescent C-C* Cyclometalated Platinum(II) Dibenzothiophene NHC Complex
Tronnier, Alexander; Risler, Anita; Langer, Nicolle; Wagenblast, Gerhard; Muenster, Ingo; et al, Organometallics, 2012, 31(21), 7447-7452

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran
1.3 Solvents: Dichloromethane
リファレンス
A new synthesis of fungicidal methyl (E)-3-methoxypropenoates
Rossi, Renzo; Bellina, Fabio; Ciucci, Donatella; Carpita, Adriano; Fanelli, Corrado, Tetrahedron, 1998, 54(26), 7595-7614

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Zinc chloride ,  Benzyltrimethylammonium tribromide Solvents: Acetic acid
リファレンス
Studies towards dibenzothiophene-S-oxide arrays and their photochemical reactivity
Thiemann, Thies; Kumazoe, Kazuya; Arima, Kazuya; Mataka, Shuntaro, International Electronic Conferences on Synthetic Organic Chemistry, 2004, (2004), 1537-1550

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Butyllithium ;  -78 °C → 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  -78 °C → rt
リファレンス
Non-Doped Deep Blue and Doped White Electroluminescence Devices Based on Phenanthroimidazole Derivative
Chen, Shuo; Wu, Yukun; Hu, Shoucheng; Zhao, Yi; Fang, Daining, Journal of Fluorescence, 2017, 27(2), 451-461

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Trifluoromethanesulfonic acid ;  24 h, rt
1.2 Reagents: Pyridine Solvents: Water ;  rt; 30 min, reflux
リファレンス
Preparation of aromatic heterocyclic compounds for organic electric device and electronic apparatus
, Korea, , ,

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Water ;  1 h, -40 °C; -40 °C → 0 °C; 6 h, 0 °C
1.2 Reagents: 1,2-Dibromoethane ;  -78 °C; 12 h, -78 °C
リファレンス
Preparation of dibenzothiophene compounds containing arylamine moiety for organic electronic device
, Korea, , ,

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, rt; rt → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 5 h, rt
リファレンス
Organic compounds for organic optoelectronic devices, organic emitting diodes, and display devices
, European Patent Organization, , ,

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 6 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: 1,2-Dibromoethane Solvents: Tetrahydrofuran ;  -78 °C; 14 h, rt
リファレンス
Preparation of 5-membered heterocycles for organic light-emitting diodes
, Korea, , ,

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Zinc chloride ,  Benzyltrimethylammonium tribromide Solvents: Acetic acid
リファレンス
Studies towards dibenzothiophene S-oxide arrays and their photochemical reactivity
Thiemann, Thies; Kumazoe, Kazuya; Arima, Kazuya; Mataka, Shuntaro, Kyushu Daigaku Kino Busshitsu Kagaku Kenkyusho Hokoku, 2001, 15(1), 63-71

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -40 °C; 5 h, 0 °C; 0 °C → -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 5 h, 0 °C
リファレンス
Two organic host materials for organic optoelectronic element and display device
, World Intellectual Property Organization, , ,

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -40 °C
1.2 Reagents: Dibromoethane ;  -78 °C → rt
リファレンス
Dibenzothiophene
Benoit, Guillaume, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, , 1-4

4-Bromodibenzothiophene Raw materials

4-Bromodibenzothiophene Preparation Products

4-Bromodibenzothiophene 関連文献

4-Bromodibenzothiopheneに関する追加情報

4-Bromodibenzothiophene (CAS No. 97511-05-2): A Comprehensive Overview

4-Bromodibenzothiophene (CAS No. 97511-05-2) is a highly specialized organic compound that has garnered significant attention in the fields of materials science, pharmaceutical research, and organic synthesis. This compound belongs to the dibenzothiophene family, which is characterized by its unique bicyclic structure consisting of two benzene rings fused to a thiophene ring. The presence of a bromine atom at the 4-position further enhances its chemical reactivity and functional versatility.

The synthesis of 4-Bromodibenzothiophene involves advanced organic chemistry techniques, often leveraging Friedel-Crafts alkylation or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and improving yields. This compound is particularly valued for its ability to act as a precursor in the construction of complex aromatic systems, which are essential in the development of novel materials and drugs.

One of the most promising applications of 4-Bromodibenzothiophene lies in its use as a building block for advanced materials. Researchers have explored its potential in creating high-performance polymers and organic semiconductors. For instance, studies published in leading journals such as Nature Materials and Advanced Functional Materials have demonstrated that derivatives of this compound can exhibit exceptional electronic properties, making them suitable for applications in flexible electronics and optoelectronic devices.

In the pharmaceutical industry, 4-Bromodibenzothiophene has shown potential as a scaffold for drug discovery. Its rigid aromatic framework allows for precise functionalization, enabling the creation of molecules with specific bioactivity profiles. Recent research has focused on its role in anti-cancer drug design, where it has been used to develop compounds that target specific oncogenic pathways with high precision.

The chemical stability and reactivity of dibenzothiophene derivatives, including 4-Bromodibenzothiophene, make them ideal candidates for use in energy storage systems. For example, studies have shown that these compounds can serve as cathode materials in lithium-ion batteries, offering improved energy density and cycling stability compared to traditional materials.

In conclusion, 4-Bromodibenzothiophene (CAS No. 97511-05-2) stands out as a versatile and valuable compound with a wide range of applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a key player in future innovations across materials science, pharmaceuticals, and energy technology.

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